![molecular formula C11H16NNaO3S B2376020 Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate CAS No. 1394040-54-0](/img/structure/B2376020.png)

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

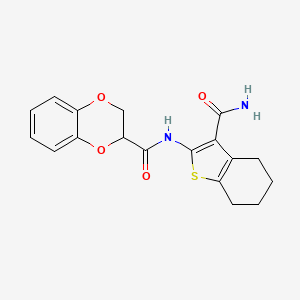

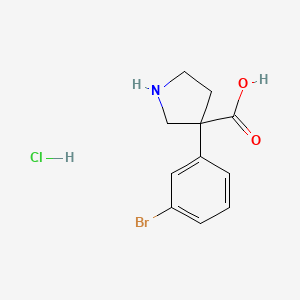

Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate is a chemical compound with the molecular formula C11H16NNaO3S and a molecular weight of 265.3 . It is typically available in powder form .

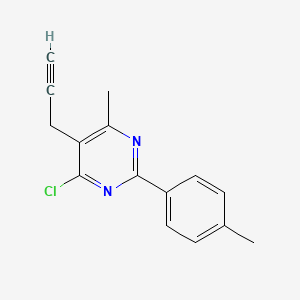

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonate group and a diethylamino methyl group attached .Aplicaciones Científicas De Investigación

Catalysis in Organic Reactions

Sodium dodecyl benzene sulfonate has been effectively used as a catalyst in the tandem Knoevenagel-Michael reaction of aromatic aldehydes with 1-phenyl-3-methyl-5-pyrazolone in water, offering a green approach to synthesizing 4, 4′-arkylmethylene-bis(1-phenyl-3-methyl-5-pyrazolones) under mild conditions (Zheng et al., 2018).

Environmental Applications in Adsorption

Investigations into the interactions of benzene and naphthalene sulfonates with activated carbon cloth (ACC) during adsorption from aqueous solutions have revealed insights into the kinetic behaviors and efficiencies of these processes (Ayranci & Duman, 2010).

Photocatalytic Applications

Sodium p-dimethyl amino azo benzene sulfonate, a dye compound, has been the subject of studies focusing on its removal using Zn-incorporated TiO2 nanoparticles. This research underscores the importance of sodium sulfonate compounds in environmental cleanup and pollution control technologies (Kim et al., 2008).

Surfactant Behavior and Self-Assembly

Alkyl benzene sulfonates, a family of surfactants to which sodium 2-[(diethylamino)methyl]benzene-1-sulfonate belongs, have been studied for their self-assembly and surfactant properties at the air/water interface. These studies provide insights into their use in various industrial and consumer products (Zhao et al., 2010).

Synthesis of New Compounds and Materials

Research on the synthesis of modified petroleum sulfonates, including methyl benzene sulfonic acid sodium salts, has shown potential for creating new compounds and materials with specific industrial applications (Song Rui-guo, 2007).

Corrosion Inhibition

Sodium dodecyl benzene sulfonate has been evaluated as an eco-friendly inhibitor for zinc corrosion, demonstrating its potential as a sustainable option for metal protection (Qiang et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;2-(diethylaminomethyl)benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S.Na/c1-3-12(4-2)9-10-7-5-6-8-11(10)16(13,14)15;/h5-8H,3-4,9H2,1-2H3,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQIRSNZBVAHFC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)